molecular formula C4H4BrNO2S B3133698 Thiazole-4-carboxylic acid hydrobromide CAS No. 3973-07-7

Thiazole-4-carboxylic acid hydrobromide

Cat. No. B3133698
CAS RN: 3973-07-7
M. Wt: 210.05 g/mol
InChI Key: PTPAIKFTQURKHP-UHFFFAOYSA-N
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Description

Thiazole-4-carboxylic acid hydrobromide is a chemical compound used in various scientific research and industrial applications. It belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported in several studies . The correct side-chain was installed by hydrogenolysis of benzyl ester and amide synthesis to afford the thiazole; and after that alkaline hydrolysis exposes the free thiazole-4-carboxylic acid for subsequent coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been synthesized from simple chemicals under metal-free conditions . Cheap and easily available ketones, aldehydes, ammonium salt, and elemental sulfur are self-assembled to provide entries to three thiazoles in moderate to good yield .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.05 g/mol. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Biological Activities

Thiazole-4-carboxylic acid hydrobromide derivatives have been explored for their potential in biological activities. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit significant fungicidal and antivirus activities, with some compounds showing over 50% activity against various fungi and good activity against Tobacco Mosaic Virus (TMV) (Fengyun et al., 2015).

Anti-Corrosion Properties

Thiazole derivatives have been studied for their effectiveness as corrosion inhibitors. For example, thiazole hydrazones show potential in protecting mild steel against corrosion in acidic environments, functioning as mixed-type inhibitors (Chaitra et al., 2016).

Drug Discovery Building Blocks

This compound derivatives are also significant in drug discovery. Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, for example, serve as versatile building blocks, offering possibilities for various substitutions and exploring the chemical space around molecules as potential drug ligands (Durcik et al., 2020).

Antiviral and Antioxidative Activities

The antiviral and antioxidative properties of thiazole-containing compounds are noteworthy. Hydroxycinnamic acid amides of thiazole containing amino acids have been synthesized and shown to exhibit significant antioxidative and antiviral activities against influenza and herpes viruses (Stankova et al., 2009).

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Safety and Hazards

Thiazole-4-carboxylic acid hydrobromide may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,3-thiazole-4-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S.BrH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPAIKFTQURKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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